Ethyl biphenyl-4-carboxylate
CAS No.: 6301-56-0
Cat. No.: VC1971777
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6301-56-0 |
---|---|
Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | ethyl 4-phenylbenzoate |
Standard InChI | InChI=1S/C15H14O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Standard InChI Key | FFQZMOHAQYZTNR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl biphenyl-4-carboxylate, also known as ethyl 4-phenylbenzoate, is identified by CAS number 6301-56-0 and has the molecular formula C15H14O2. Its structure consists of two benzene rings directly connected (forming a biphenyl system), with an ethyl ester group (-COOC2H5) attached at the para position of one ring .
The compound can be represented by several chemical notations:
Physical and Chemical Properties
Ethyl biphenyl-4-carboxylate possesses distinct physicochemical properties that influence its behavior in various applications. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Ethyl Biphenyl-4-Carboxylate
Property | Value |
---|---|
Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 351.4±21.0 °C at 760 mmHg |
Flash Point | 159.1±6.8 °C |
LogP | 4.38 |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Index of Refraction | 1.556 |
The compound exhibits moderate lipophilicity with a LogP value of 4.38 , influencing its solubility characteristics and potential biological activities. Its high boiling point (351.4±21.0 °C) and flash point (159.1±6.8 °C) indicate substantial thermal stability , making it suitable for various applications requiring elevated temperatures.
Spectroscopic and Analytical Data
Mass spectrometric analysis provides valuable data for the identification and characterization of ethyl biphenyl-4-carboxylate. Table 2 presents predicted collision cross-section values for different ionic forms of the compound.
Table 2: Predicted Collision Cross Section Data for Ethyl Biphenyl-4-Carboxylate
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 227.10666 | 150.9 |
[M+Na]+ | 249.08860 | 165.9 |
[M+NH4]+ | 244.13320 | 160.0 |
[M+K]+ | 265.06254 | 157.8 |
[M-H]- | 225.09210 | 155.7 |
[M+Na-2H]- | 247.07405 | 160.9 |
[M]+ | 226.09883 | 154.5 |
[M]- | 226.09993 | 154.5 |
These collision cross-section values are essential for analytical identification and characterization using advanced mass spectrometry techniques .
Synthesis and Preparation Methods
Major Synthetic Routes
Several synthetic approaches have been developed for the preparation of ethyl biphenyl-4-carboxylate, with the most common being the esterification of biphenyl-4-carboxylic acid.
Esterification of Biphenyl-4-Carboxylic Acid
The primary method involves the reaction of biphenyl-4-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, with water produced as a byproduct. The reaction typically requires heating under reflux conditions to ensure complete conversion.
One-Pot Synthesis from Cyanobiphenyl Derivatives
An efficient one-pot synthesis has been developed starting from cyanobiphenyl derivatives. For example, 4'-methyl-2-cyanobiphenyl can be hydrolyzed in acidic conditions followed by in-situ esterification . This approach offers significant advantages:
-
Reduced waste generation and environmental impact
-
Shorter synthesis time (24 hours for hydrolysis compared to 48+ hours in traditional methods)
-
Elimination of intermediate isolation steps
In a typical procedure, 4'-methyl-2-cyanobiphenyl is treated with 30% dilute sulfuric acid at 106-113°C for 24 hours, followed by addition of ethanol and continued reaction for 8 hours under reflux conditions .
Transition Metal-Catalyzed Coupling Reactions
More sophisticated approaches utilize transition metal catalysts for the construction of the biphenyl framework. For instance, ruthenium-catalyzed C(sp2)-H bond arylation has been employed to synthesize functionalized biphenyl carboxylate derivatives .
Reaction Conditions and Optimization
The synthesis of ethyl biphenyl-4-carboxylate requires careful optimization of various reaction parameters to achieve high yields and purity:
-
Catalyst Selection: Sulfuric acid is the most commonly used catalyst for esterification. The concentration and amount of acid significantly impact reaction rates and yields .
-
Temperature Control: Optimal temperature ranges from 80°C to 115°C, depending on the specific synthetic route. For one-pot synthesis from cyanobiphenyl derivatives, initial hydrolysis is performed at 106-113°C, while the subsequent esterification may proceed at slightly lower temperatures .
-
Reaction Time: Complete conversion typically requires extended reaction times. Hydrolysis of cyanobiphenyl derivatives takes approximately 24 hours, while the esterification step requires an additional 8 hours .
-
Stoichiometry: A molar excess of ethanol is often employed to drive the equilibrium toward product formation. The optimal ratio depends on the specific reaction conditions and starting materials .
-
Water Removal: In esterification reactions, the removal of water is critical for driving the equilibrium toward the product. This can be achieved through the use of water traps or azeotropic distillation with solvents like toluene .
Purification Techniques
After synthesis, ethyl biphenyl-4-carboxylate requires purification to remove unreacted starting materials, catalysts, and potential byproducts. Common purification methods include:
-
Recrystallization: Using suitable solvent systems based on the compound's solubility profile.
-
Column Chromatography: Employing silica gel as the stationary phase and appropriate solvent systems (typically hexane/ethyl acetate mixtures) as the mobile phase.
-
Extraction and Washing: Aqueous-organic extractions followed by washing steps to remove water-soluble impurities.
-
Distillation: Given the compound's high boiling point (351.4°C), vacuum distillation may be necessary for purification on a larger scale.
The synthesis of ethyl biphenyl-4-carboxylate and related esters has been reported to yield high-purity products with yields ranging from 62.7% to 95.5%, depending on the specific synthetic route and reaction conditions employed .
Biological Activities
Antifungal Properties
One of the most significant biological activities of ethyl biphenyl-4-carboxylate is its antifungal property. Studies have demonstrated that this compound and related biphenyl-4-carboxylic acid esters exhibit activity against various fungal species, particularly strains of Candida albicans and Candida tropicalis .
Research indicates that ethyl biphenyl-4-carboxylate exhibits moderate antifungal activity with minimum inhibitory concentrations (MICs) ranging from 512 to 1024 μg/mL against tested Candida strains . Table 3 provides a comparative analysis of the antifungal activity of ethyl biphenyl-4-carboxylate and related esters.
Table 3: Comparative Antifungal Activity of Biphenyl-4-Carboxylic Acid Derived Esters
Compound Name | MIC (μg/mL) | Activity Level |
---|---|---|
Ethyl biphenyl-4-carboxylate | 512 - 1024 | Moderate |
Decanoyl 4-biphenyl carboxylate | 512 | Good |
Methyl 4-biphenyl carboxylate | >1024 | No activity |
Isopropyl 4-biphenyl carboxylate | N/A | Moderate |
Propyl 4-biphenyl carboxylate | N/A | No activity |
Butyl 4-biphenyl carboxylate | N/A | No activity |
2-methoxyethyl 4-biphenyl carboxylate | N/A | Moderate |
The antifungal properties make ethyl biphenyl-4-carboxylate a promising candidate for developing new antifungal agents, particularly given the growing challenge of antifungal resistance in clinical settings .
Structure-Activity Relationships
Studies on the structure-activity relationships of biphenyl-4-carboxylic acid esters have revealed important insights into the factors influencing their antifungal activity:
-
Alkyl Chain Length: Compounds with longer alkyl chains in the ester moiety generally exhibit enhanced antifungal activity. For example, decanoyl 4-biphenyl carboxylate, with a ten-carbon chain, demonstrates superior activity compared to esters with shorter alkyl chains . This may be attributed to increased lipophilicity, which enhances membrane permeation and bioavailability.
-
Branching in Alkyl Chain: The position and degree of branching in the alkyl chain significantly impact activity. For instance, isopropyl 4-biphenyl carboxylate exhibits moderate activity, while its isomer, propyl 4-biphenyl carboxylate, shows no activity . This suggests that the spatial arrangement near the ester function is critical for antifungal activity.
-
Presence of Heteroatoms: The introduction of heteroatoms (such as oxygen) in the alkyl chain can enhance bioactivity, as observed with 2-methoxyethyl 4-biphenyl carboxylate, which shows moderate activity despite having a relatively short alkyl chain .
These structure-activity relationships provide valuable guidance for the rational design of more potent antifungal agents based on the biphenyl-4-carboxylate scaffold.
Research Applications
Organic Synthesis
Ethyl biphenyl-4-carboxylate serves as a valuable intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecular structures:
-
Building Block for Complex Molecules: The compound can be used in the synthesis of larger structures, particularly those requiring a biphenyl core with specific substitution patterns.
-
Functional Group Transformations: The ester group provides a site for various chemical transformations, including hydrolysis to yield biphenyl-4-carboxylic acid and reduction to produce biphenyl-4-methanol.
-
Synthesis of Derivatives: Functionalization of the biphenyl core through various reactions (such as halogenation, nitration, or metal-catalyzed C-H activation) allows for the preparation of diverse derivatives with tailored properties .
Material Science Applications
Ethyl biphenyl-4-carboxylate and its derivatives have found significant applications in material science, particularly in the development of liquid crystal materials:
Liquid Crystal Research
The compound's structural features make it suitable for liquid crystal applications. Studies have investigated the liquid crystalline behavior of related compounds, such as ethyl 4'-n-undecyloxybiphenyl-4-carboxylate (2(11)OBC), which exhibits rich polymorphism including smectic mesophases . The phase transitions observed in this derivative are:
Isotropic → SmA (101°C) → SmB (88°C) → SE (79°C) → crystal phase (43°C)
The rigid biphenyl core coupled with the flexible ethyl ester moiety contributes to the liquid crystalline properties of these compounds. The ability to form organized molecular arrangements in the mesophase state makes these materials valuable for various applications, including display technologies .
Electronic and Dielectric Properties
Research on the conductivity mechanism of derivatives such as ethyl-4-(7,7,8,8,9,9,10,10,10-nonafluorodecyloxy) biphenyl-4′-carboxylate (ENBC) has revealed interesting electronic properties. Dielectric and impedance spectroscopy measurements have shown that:
-
The compound exhibits enantiotropic Smectic A (SmA) mesophase
-
The dielectric strengths have been calculated as 25.5 and 26.5 for 0 gauss and 5000 gauss, respectively
-
The application of a magnetic field increases the dielectric strength and alters the conductivity mechanism
-
The conductivity mechanism changes from Correlated Barrier Hopping (CBH) model to Quantum Mechanical Tunneling (QMT) behavior under specific conditions
These electronic properties make the compound and its derivatives potential candidates for applications in electronic devices, particularly those requiring materials with specific dielectric characteristics.
Medicinal Chemistry Applications
In medicinal chemistry, ethyl biphenyl-4-carboxylate has been explored as a precursor for developing compounds with various therapeutic properties:
Antifungal Drug Development
The demonstrated antifungal activity of ethyl biphenyl-4-carboxylate makes it a potential lead compound for developing novel antifungal agents . Research has focused on optimizing the structure to enhance potency and spectrum of activity against various fungal pathogens.
Related Bioactive Derivatives
Derivatives of biphenyl-4-carboxylic acid have shown diverse biological activities. For example, biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) is a nonplanar analogue of fascaplysin that specifically inhibits Cdk4–cyclin D1 in vitro . This compound has demonstrated anticancer properties by:
-
Blocking the growth of cancer cells at G0/G1 phase of the cell cycle
-
Inhibiting tubulin polymerization
-
Enhancing depolymerization for taxol-stabilized tubulin
-
Upregulating p53, p21, and p27 proteins
These findings highlight the potential of biphenyl-4-carboxylate derivatives in developing new therapeutic agents for various medical conditions.
Chemical Reactions and Derivatives
Functional Group Transformations
Ethyl biphenyl-4-carboxylate can undergo various chemical transformations, particularly involving the ester group:
Hydrolysis
The ester group can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-carboxylic acid. This transformation is important for accessing the carboxylic acid as a versatile intermediate for further functionalization.
Reduction
Reduction of the ester group using suitable reducing agents (such as lithium aluminum hydride or sodium borohydride) yields biphenyl-4-methanol. This alcohol can serve as a precursor for various other functional group transformations.
Transesterification
The ethyl ester can undergo transesterification with other alcohols to yield different ester derivatives. This reaction is particularly useful for modifying the alkyl chain of the ester to tune properties such as lipophilicity and biological activity .
Notable Derivatives
Several derivatives of ethyl biphenyl-4-carboxylate have been prepared and studied for their unique properties and applications:
Hydroxylated Derivatives
Ethyl 4'-hydroxy-4-biphenylcarboxylate features a hydroxyl group at the 4' position of the biphenyl system. This compound exhibits distinct physical properties, including a higher melting point (142-144°C) and density (1.2±0.1 g/cm³) compared to the parent compound . The hydroxyl group provides an additional site for functionalization, making this derivative valuable for preparing more complex structures.
Complex Functionalized Derivatives
4'-Methyl-2'-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester represents a highly functionalized derivative synthesized via Ru-catalyzed C(sp2)-H bond arylation . The reaction employs [RuCl2(p-cymene)]2 as a precatalyst with (p-tol)3P ligand and Na2CO3 as a base, yielding the desired product with 87% yield. This demonstrates the potential for selective functionalization of the biphenyl core to introduce complex structural elements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume